

# An In-depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzaldehyde

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## Compound of Interest

Compound Name: *5-Chloro-2-methoxy-4-methylbenzaldehyde*

CAS No.: 82128-70-9

Cat. No.: B3043253

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive technical overview of **5-Chloro-2-methoxy-4-methylbenzaldehyde**, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the specificity of its substitution pattern, this molecule may be a key intermediate or building block in the synthesis of complex organic molecules. This document will cover its molecular structure, physicochemical properties, potential synthetic pathways, and safety considerations, with a focus on practical applications for research and development.

## Molecular Identity and Physicochemical Properties

**5-Chloro-2-methoxy-4-methylbenzaldehyde** is a polysubstituted benzaldehyde with a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring, in addition to the defining aldehyde functional group. The precise arrangement of these substituents is crucial for its reactivity and steric profile.

## Molecular Structure

The IUPAC name "**5-Chloro-2-methoxy-4-methylbenzaldehyde**" defines the substitution pattern on the benzaldehyde core. The aldehyde group is at position 1, the methoxy group at position 2, the methyl group at position 4, and the chlorine atom at position 5.

Caption: Molecular structure of **5-Chloro-2-methoxy-4-methylbenzaldehyde**.

## Physicochemical Data

The fundamental properties of **5-Chloro-2-methoxy-4-methylbenzaldehyde** are summarized in the table below. It is important to note that a closely related isomer, 5-Chloro-4-methoxy-2-methylbenzaldehyde, is more commonly documented and commercially available under CAS Number 883529-29-1.<sup>[1]</sup> While the molecular formula and weight are identical, other physical properties may vary.

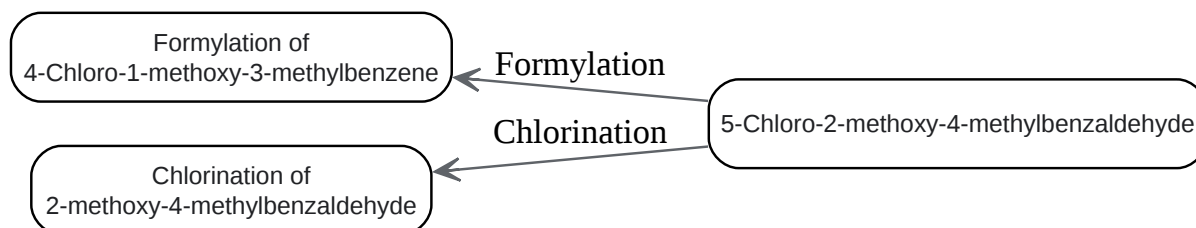
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	ChemScene <sup>[1]</sup>
Molecular Weight	184.62 g/mol	ChemScene <sup>[1]</sup>
CAS Number	Not explicitly assigned; often conflated with isomers.	
Appearance	Expected to be a solid at room temperature.	Inferred from similar compounds.
Solubility	Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.	Inferred from structural analogues.

## Synthesis and Spectroscopic Analysis

While a specific, peer-reviewed synthesis for **5-Chloro-2-methoxy-4-methylbenzaldehyde** is not readily available in the literature, a plausible synthetic route can be devised based on established organic chemistry principles.

## Proposed Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule would involve the formylation of a substituted toluene precursor. The key challenge lies in achieving the desired regioselectivity of the functional groups.



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Caption: Retrosynthetic approaches to **5-Chloro-2-methoxy-4-methylbenzaldehyde**.

## Exemplar Synthetic Protocol: Chlorination of a Substituted Salicylaldehyde

A relevant experimental procedure is the synthesis of 5-Chloro-4-Methoxysalicylaldehyde, which involves the chlorination of 2-hydroxy-4-methoxybenzaldehyde.[2] This protocol can serve as a template for the synthesis of the target molecule, likely starting from 2-methoxy-4-methylbenzaldehyde.

Reaction: Chlorination of 2-hydroxy-4-methoxy-benzaldehyde to yield 5-chloro-2-hydroxy-4-methoxy-benzaldehyde.[2]

Reagents and Materials:

- 2-hydroxy-4-methoxy-benzaldehyde
- Dichloromethane (DCM)
- p-Toluenesulfonic acid
- N-Chlorosuccinimide (NCS)

- Sodium bicarbonate solution
- Brine
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- To a stirred solution of 2-hydroxy-4-methoxy-benzaldehyde (1.0 eq) in dichloromethane, add p-toluenesulfonic acid (0.5 eq) at room temperature.
- Stir the resulting mixture at ambient temperature for 30 minutes.
- Cool the reaction mixture to 0°C and add N-chlorosuccinimide (1.05 eq).
- Allow the reaction to stir at ambient temperature for 5 hours.
- Dilute the reaction mixture with dichloromethane.
- Wash the combined organic layer with sodium bicarbonate solution, followed by water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the product.

Note: This protocol would need to be adapted for the synthesis of **5-Chloro-2-methoxy-4-methylbenzaldehyde**, likely starting with 2-methoxy-4-methylbenzaldehyde and adjusting the reaction conditions as necessary.

## Expected Spectroscopic Data

While experimental spectra for **5-Chloro-2-methoxy-4-methylbenzaldehyde** are not available, the expected NMR and IR data can be predicted based on its structure and data from similar compounds.<sup>[3][4]</sup>

<sup>1</sup>H NMR:

- Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

- Aromatic protons: Two singlets in the aromatic region ( $\delta$  6.5-8.0 ppm).
- Methoxy protons (-OCH<sub>3</sub>): A singlet around  $\delta$  3.8-4.0 ppm.
- Methyl protons (-CH<sub>3</sub>): A singlet around  $\delta$  2.2-2.5 ppm.

<sup>13</sup>C NMR:

- Carbonyl carbon (C=O): A signal around  $\delta$  190-195 ppm.
- Aromatic carbons: Signals in the range of  $\delta$  110-160 ppm.
- Methoxy carbon (-OCH<sub>3</sub>): A signal around  $\delta$  55-60 ppm.
- Methyl carbon (-CH<sub>3</sub>): A signal around  $\delta$  15-20 ppm.

IR Spectroscopy:

- C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm<sup>-1</sup>.
- C-H stretch (aromatic): Peaks around 3000-3100 cm<sup>-1</sup>.
- C-O stretch (methoxy): A band in the region of 1200-1250 cm<sup>-1</sup>.
- C-Cl stretch: A peak in the fingerprint region, typically below 800 cm<sup>-1</sup>.

## Applications in Research and Drug Development

Substituted benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.<sup>[5]</sup> The specific substitution pattern of **5-Chloro-2-methoxy-4-methylbenzaldehyde** makes it a potential precursor for compounds with applications in various therapeutic areas. For instance, the related compound 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide has been investigated for its anti-cancer properties.<sup>[6]</sup>

The aldehyde functional group is particularly versatile, allowing for a wide range of chemical transformations, including:

- Reductive amination to form substituted benzylamines.

- Wittig reactions to generate substituted styrenes.
- Oxidation to form the corresponding benzoic acid.
- Condensation reactions to build larger, more complex molecular scaffolds.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-Chloro-2-methoxy-4-methylbenzaldehyde** is not available, general precautions for handling substituted benzaldehydes should be followed. These compounds are often irritants and may be harmful if ingested or inhaled.[7]

### 4.1. Hazard Identification

- Eye Irritation: Likely to cause serious eye irritation.[7]
- Skin Irritation: May cause skin irritation.[7]
- Respiratory Irritation: May cause respiratory tract irritation.[7]
- Acute Toxicity: May be harmful if swallowed.

### 4.2. Recommended Handling Procedures

- Handle in a well-ventilated area, preferably in a fume hood.[8]
- Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8]
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.

### 4.3. Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8]
- Keep away from strong oxidizing agents.

## Conclusion

**5-Chloro-2-methoxy-4-methylbenzaldehyde** represents a chemical entity with significant potential as a building block in synthetic organic chemistry. While detailed experimental data for this specific isomer is sparse, its properties and reactivity can be reasonably inferred from closely related and better-documented compounds. Researchers working with this molecule should proceed with caution, adhering to standard safety protocols for aromatic aldehydes, and may need to undertake some process optimization for its synthesis and subsequent reactions. The structural motifs present in this molecule are relevant to the development of novel therapeutics, making it a compound of interest for further investigation.

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